molecular formula C12H20O2 B094642 (Z)-4-Hydroxy-6-dodecenoic acid lactone CAS No. 18679-18-0

(Z)-4-Hydroxy-6-dodecenoic acid lactone

Cat. No. B094642
CAS RN: 18679-18-0
M. Wt: 196.29 g/mol
InChI Key: QFXOXDSHNXAFEY-SREVYHEPSA-N
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Description

“(Z)-4-Hydroxy-6-dodecenoic acid lactone” is a natural compound with a molecular weight of 196.29 . It is a colorless to yellow liquid . It is the simplest 4-carbon lactone and is mainly used as an intermediate in the production of other chemicals .


Synthesis Analysis

The synthesis of lactones like “(Z)-4-Hydroxy-6-dodecenoic acid lactone” often involves the use of catalysts . For example, a highly enantioselective chromium-catalyzed carbonyl 2-(alkoxycarbonyl)allylation followed by lactonization can be used to synthesize enantioenriched α-exo-methylene γ-butyrolactones .


Molecular Structure Analysis

The molecular structure of “(Z)-4-Hydroxy-6-dodecenoic acid lactone” conforms to its infrared spectrum . Its refractive index is between 1.462 - 1.470 .


Chemical Reactions Analysis

Lactones, including “(Z)-4-Hydroxy-6-dodecenoic acid lactone”, are involved in various chemical reactions. For instance, in the presence of a carboxyl group activator and a catalyst, α2,3-linked sialic acids condense with the subterminal monosaccharides to form lactones .


Physical And Chemical Properties Analysis

“(Z)-4-Hydroxy-6-dodecenoic acid lactone” is a colorless to yellow liquid . Its refractive index is between 1.462 - 1.470 . It has a molecular weight of 196.29 .

Scientific Research Applications

  • Aroma Compound in Wine : (Z)-6-Dodeceno-γ-lactone has been studied for its role as a potent aroma compound in white wine. It is widely present in Australia's most popular white wine varieties, although generally at concentrations below its aroma detection threshold (Siebert et al., 2018).

  • Synthesis of Macrolides : The compound has been used in the stereoselective synthesis of naturally occurring macrolides, such as (±)-recifeiolide and (R)-(+)-ricinelaidic acid lactone (Narasaka et al., 1977).

  • Natural Product Synthesis : There is research focused on the synthesis of natural products like (Z)-4-Hydroxy-6-dodecenoic acid lactone and 4-Hydroxydodecanoic acid lactone using novel procedures (Sucrow & Klein, 1975).

  • Model Systems for Biologically Important Compounds : It has been synthesized as a model system for studying biologically significant compounds, such as hepoxilin A (Nair & Jahnke, 1987).

  • Antimicrobial Properties : Studies have reported the antifungal properties of similar hydroxy fatty acids in Lactobacillus plantarum (Sjögren et al., 2003).

  • Flavor Enhancement : Research has been done on synthesizing unsaturated lactones, including compounds related to (Z)-4-Hydroxy-6-dodecenoic acid lactone, to enhance the flavor of foods like margarine and snack foods (May et al., 1978).

  • Biocatalysis and Industrial Applications : The compound has been a focus in studies involving biocatalysis, particularly in the transformation of linoleic acid into hydroxy fatty acids and lactones, demonstrating its potential in the production of industrial fine chemicals (Oh et al., 2015).

  • Pheromone Research : It has been studied for its role as a pheromone in black-tailed deer, particularly in understanding the discrimination between its geometric isomers by the species (Müller-Schwarze et al., 1976).

  • Enzymatic Studies and Biochemistry : Research has also been conducted on enzymes like human serum paraoxonase (PON1) and their activities in lactonizing hydroxy acids, which include compounds similar to (Z)-4-Hydroxy-6-dodecenoic acid lactone (Teiber et al., 2003).

  • Antimicrobial Compound Identification : Lactobacillus plantarum EM was studied for its production of antimicrobial compounds, including 3-hydroxy-5-dodecenoic acid, indicating potential applications in biopreservation against food-borne pathogens and spoilage fungi (Mun et al., 2019).

Safety And Hazards

The safety and hazards of lactones like “(Z)-4-Hydroxy-6-dodecenoic acid lactone” can vary. For example, γ-butyrolactone, a simple 4-carbon lactone, is known to act as a prodrug for gamma-hydroxybutyric acid (GHB) and is often used as a recreational drug .

Future Directions

Future research on lactones like “(Z)-4-Hydroxy-6-dodecenoic acid lactone” could focus on their potential applications in various fields. For instance, lactones are being studied for their potential use in the synthesis of polymers . Additionally, lactylation, a novel posttranslational modification involving lactones, is being investigated for its role in lactate metabolism and diseases .

properties

IUPAC Name

5-[(Z)-oct-2-enyl]oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O2/c1-2-3-4-5-6-7-8-11-9-10-12(13)14-11/h6-7,11H,2-5,8-10H2,1H3/b7-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFXOXDSHNXAFEY-SREVYHEPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC1CCC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\CC1CCC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601016535
Record name Dihydro-5-(2Z)-2-octen-1-yl-2(3H)-furanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601016535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless liquid
Record name cis-4-Hydroxy-6-dodecenoic acid lactone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/644/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

159.00 °C. @ 10.00 mm Hg
Record name (Z)-4-Hydroxy-6-dodecenoic acid lactone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032331
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

soluble in alcohol and ether; insoluble in water and fat
Record name cis-4-Hydroxy-6-dodecenoic acid lactone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/644/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.958
Record name cis-4-Hydroxy-6-dodecenoic acid lactone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/644/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

(Z)-4-Hydroxy-6-dodecenoic acid lactone

CAS RN

18679-18-0
Record name cis-6-Dodecen-4-olide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18679-18-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name cis-4-Hydroxydodec-6-enoic acid lactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018679180
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dihydro-5-(2Z)-2-octen-1-yl-2(3H)-furanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601016535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Z)-dihydro-5-(2-octenyl)furan-2(3H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.619
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4-HYDROXY-6-DODECENOIC ACID LACTONE, (6Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O8B631XC2S
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name (Z)-4-Hydroxy-6-dodecenoic acid lactone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032331
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
D Müller-Schwarze, RM Silverstein… - Journal of Chemical …, 1976 - Springer
Black-tailed deer (Odocoileus hemionus columbianus) discriminate between the geometric isomers of a lactone used as a pheromone by the species. They react strongly to (Z)-4-…
Number of citations: 17 link.springer.com
D Müller-Schwarze, U Ravid, ALF Claesson… - Journal of Chemical …, 1978 - Springer
Urine of the black-tailed deer is the source of the “deer lactone,” which is deposited on the tarsal gland tufts by “rub-urination.” The enantiomer composition of the lactone from the urine …
Number of citations: 38 link.springer.com
RJ Cannon, D Agyemang, NL Curto… - Flavour and …, 2015 - Wiley Online Library
Grown predominantly in France, Ciflorette strawberries (Fragaria × ananassa ‘Ciflorette’) possess a well‐balanced fruity aroma and a sweet, creamy taste. The goal of this study was to …
Number of citations: 25 onlinelibrary.wiley.com
D Muller-Schwarze - Molecules in Physics, Chemistry, and Biology, 1989 - Springer
The extremely keen sense of smell of the dog and many game animals, and the strong odors emitted by some mammals, such as musk deer, skunk, or civet, are familiar. But we are …
Number of citations: 6 link.springer.com
PJ Apps, PJ Weldon, M Kramer - Natural Product Reports, 2015 - pubs.rsc.org
Covering: 1950 to 2015 We compiled a data set of the compounds that terrestrial vertebrates (amniotes) use to send chemical signals, and searched for relationships between signal …
Number of citations: 85 pubs.rsc.org
JW Gassett - 1999 - search.proquest.com
The solitary nature of white-tailed deer (Odocoileus virginianus) and their behavioral strategies suggest that the sense of olfaction is important for breeding success. I investigated the …
Number of citations: 1 search.proquest.com
PF Flood, SR Abrams, GD Muir, JE Rowell - Journal of chemical ecology, 1989 - Springer
The behavior of captive male muskoxen was observed closely during their characteristic superiority display, the anatomy of the preputial region was studied in two adults and three …
Number of citations: 26 link.springer.com
M Yu, Q Xie, H Sun, Y Wang, Y Tang, B Wang, H Song… - Food Chemistry, 2024 - Elsevier
Odor is an important indicator of human milk (HM) quality, with a proven function. Here, the effect of inter-individual nutrient differences on key odor-active compounds (OACs) and odor …
Number of citations: 0 www.sciencedirect.com
RRC Visser - 2002 - scholar.sun.ac.za
The cheetah, Acinonyx jubatus, sometimes referred to as "the greyhound of the cats", is probably the most elegant member of the cat family. Formerly widespread in southern Africa it is …
Number of citations: 5 scholar.sun.ac.za
L Sun, W He, G Xin, P Cai, Y Zhang, Z Zhang… - Food Science and …, 2018 - Elsevier
This study evaluated the effects of worm infection on the volatile components, total phenolic compounds, and antioxidant capacities of Gomphidius rutilus. G. rutilus without worms (GW), …
Number of citations: 17 www.sciencedirect.com

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